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Compound of Interest

Compound Name: Relebactam sodium

Cat. No.: B3322652

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
Relebactam's efficacy against carbapenem-resistant Pseudomonas aeruginosa, supported by
experimental data and methodologies.

The emergence of carbapenem-resistant Pseudomonas aeruginosa (CRPA) poses a significant
threat to global health, necessitating the development of novel therapeutic strategies.
Relebactam, a diazabicyclooctane -lactamase inhibitor, in combination with
imipenem/cilastatin, has emerged as a promising agent to address this challenge. This guide
provides a comprehensive comparison of the efficacy of imipenem/relebactam against CRPA
with that of alternative treatments, supported by in vitro and clinical data.

Mechanism of Action: Restoring Carbapenem
Activity

Carbapenem resistance in P. aeruginosa is often mediated by the production of B-lactamase
enzymes, such as AmpC cephalosporinases, which hydrolyze and inactivate carbapenem
antibiotics like imipenem. Relebactam directly counters this by inhibiting Ambler Class A and
Class C B-lactamases.[1] By binding to these enzymes, relebactam protects imipenem from
degradation, thereby restoring its antibacterial activity against resistant strains.[2][3] This
mechanism is particularly effective against resistance driven by AmpC overexpression, a
common mechanism in P. aeruginosa.[2]
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Mechanism of Action of Imipenem/Relebactam
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Mechanism of Imipenem/Relebactam action.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of imipenem/relebactam and comparator agents against CRPA is
summarized below. Minimum Inhibitory Concentration (MIC) values are a key indicator of an

antibiotic's potency.
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o MIC Range (pg/mL) against Susceptibility Rate (%)
Antibiotic Agent

CRPA against CRPA
Imipenem/Relebactam 0.5->64 63% - 91.7%[1][3]
Ceftolozane/Tazobactam 1->256 77% - 83.1%][4]
Ceftazidime/Avibactam 0.25 - >256 ~79.2%[1]

o Variable, often used as a last
Colistin 0.25->16
resort

Key Findings from In Vitro Studies:

The addition of relebactam to imipenem significantly lowers the MICs for many imipenem-
resistant strains of P. aeruginosa.[5]

 In a global surveillance study (SMART 2018-2020), relebactam restored imipenem
susceptibility in 64.1% of imipenem-non-susceptible P. aeruginosa isolates.[2]

e Against a collection of CRPA isolates, imipenem/relebactam demonstrated a susceptibility
rate of 91.7%.[1]

» While ceftolozane/tazobactam and ceftazidime/avibactam also show good in vitro activity,
imipenem/relebactam can be effective against some isolates resistant to these agents and
vice-versa, highlighting the importance of susceptibility testing.[6][7]

Clinical Efficacy: Insights from Clinical Trials

Clinical trial data provides crucial evidence for the real-world efficacy of imipenem/relebactam.
The RESTORE-IMI 1 and RESTORE-IMI 2 trials are pivotal in this regard.
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Key Clinical Insights:

¢ Inthe RESTORE-IMI 1 trial, imipenem/relebactam demonstrated comparable efficacy to a
colistin-based regimen for infections caused by imipenem-nonsusceptible pathogens, with a
notable finding of lower rates of nephrotoxicity.[8]

e The RESTORE-IMI 2 trial established the non-inferiority of imipenem/relebactam to
piperacillin/tazobactam for treating hospital-acquired and ventilator-associated bacterial
pneumonia, a common manifestation of severe P. aeruginosa infections.[9]

o Observational studies have reported clinical success rates for imipenem/relebactam in
treating difficult-to-treat P. aeruginosa infections ranging from 70% to over 85%.

It is important to note that direct head-to-head, randomized controlled clinical trials comparing
imipenem/relebactam with other newer agents like ceftolozane/tazobactam or
ceftazidime/avibactam specifically in a CRPA population are limited. Therefore, treatment
decisions should be guided by in vitro susceptibility testing and patient-specific factors.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are summaries of key experimental protocols used to evaluate the efficacy of
relebactam.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of bacteria to
antimicrobial agents.

Broth Microdilution Workflow

Preparation
Prepare standardized Prepare serial two-fold
bacterial inoculum dilutions of antibiotics
(0.5 McFarland) in microtiter plate

Inoctiation & Incubdtion

Inoculate each well
with bacterial suspension

:

Incubate at 35-37°C
for 16-20 hours

Analysis

Visually inspect for
bacterial growth
(turbidity)

MIC is the lowest
concentration with no
visible growth
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Workflow for MIC determination.

Protocol Summary:

e Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to
a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a
final concentration of approximately 5 x 1075 colony-forming units (CFU)/mL in each well of
the microtiter plate.

 Antibiotic Dilution: The antimicrobial agents are serially diluted (typically two-fold) in cation-
adjusted Mueller-Hinton broth in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth
control well (no antibiotic) and a sterility control well (no bacteria) are included.

e Incubation: The plate is incubated at 35-37°C for 16-20 hours.

e MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial
agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial
agent over time.

Protocol Summary:
e Preparation: A standardized bacterial suspension is prepared in a suitable broth.

o Exposure: The antimicrobial agent is added to the bacterial suspension at a specific
concentration (e.g., 4x MIC). A growth control with no antibiotic is also included.

o Sampling: Aliquots are removed from the test and control cultures at various time points
(e.q., 0, 2, 4, 8, 24 hours).
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e Quantification: The number of viable bacteria in each aliquot is determined by serial dilution
and plating to count CFUs.

e Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve.
Synergy between two drugs can also be assessed with this method.[4]

In Vivo Murine Thigh Infection Model

This animal model is used to evaluate the in vivo efficacy of antimicrobial agents.
Protocol Summary:

o Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide to
mimic an immunocompromised state.

 Infection: A standardized inoculum of a CRPA strain is injected into the thigh muscle of the
mice.[6]

o Treatment: At a specified time post-infection, treatment with the antimicrobial agent(s) is
initiated. Different dosing regimens can be tested.

e Assessment: At various time points, mice are euthanized, and the thigh muscles are
homogenized. The bacterial burden (CFU/thigh) is determined by quantitative culture.

e Qutcome: The reduction in bacterial load in the treated groups compared to the control group
indicates the in vivo efficacy of the drug.

Logical Comparison of Treatment Outcomes

The decision to use imipenem/relebactam or an alternative agent for CRPA infections is
multifactorial, involving consideration of in vitro susceptibility, the specific resistance
mechanisms of the isolate, and the clinical context.
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Decision-making for CRPA treatment.

Conclusion

Imipenem/relebactam represents a significant advancement in the therapeutic armamentarium
against CRPA. Its ability to overcome resistance mediated by key B-lactamases translates to
potent in vitro activity and favorable clinical outcomes. While direct comparative clinical trial
data with other novel agents for CRPA are still emerging, the available evidence supports its
role as a valuable treatment option. The choice of therapy for CRPA infections should be
individualized based on comprehensive susceptibility testing, local resistance patterns, and
patient-specific clinical factors. Continued surveillance and research are essential to optimize
the use of imipenem/relebactam and other new agents in the fight against multidrug-resistant
pathogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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